molecular formula C14H16O4 B12546104 Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate CAS No. 142944-07-8

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate

Cat. No.: B12546104
CAS No.: 142944-07-8
M. Wt: 248.27 g/mol
InChI Key: LZQLDCCTSSJIEF-UHFFFAOYSA-N
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Description

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate is an organic compound with the molecular formula C14H16O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by dimethyl groups and a (3,5-dimethylphenyl)methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and other reduced compounds.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl [(3,5-dimethylphenyl)amino]methylidene]propanedioate: Another derivative with an amino group, offering different reactivity and applications.

Uniqueness

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

CAS No.

142944-07-8

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

dimethyl 2-[(3,5-dimethylphenyl)methylidene]propanedioate

InChI

InChI=1S/C14H16O4/c1-9-5-10(2)7-11(6-9)8-12(13(15)17-3)14(16)18-4/h5-8H,1-4H3

InChI Key

LZQLDCCTSSJIEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C=C(C(=O)OC)C(=O)OC)C

Origin of Product

United States

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